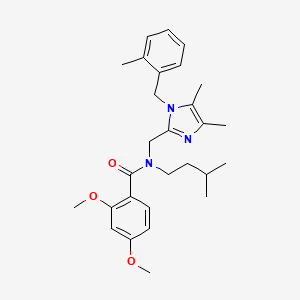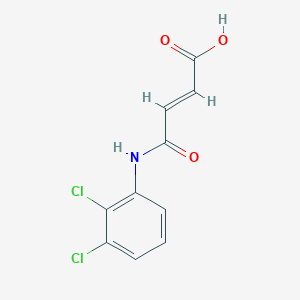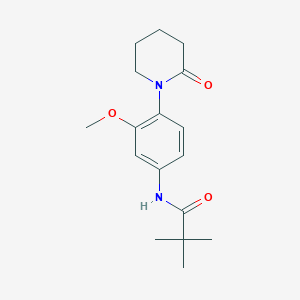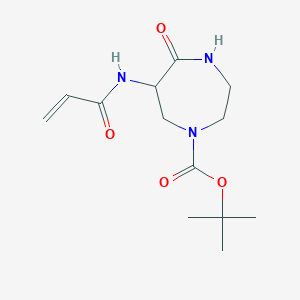![molecular formula C17H15Cl2NO3 B2954602 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate CAS No. 391239-89-7](/img/structure/B2954602.png)
2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate” is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, it seems to be related to “4-Chlorobenzyl acetate”, which has a molecular formula of C9H9ClO22.
Synthesis Analysis
There is no specific information available on the synthesis of “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate”. However, related compounds such as “Methyl (S)-2-amino-2-(2-chlorophenyl)acetate” have been synthesized and studied3.Molecular Structure Analysis
The molecular structure of “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate” is not readily available. However, the related compound “4-Chlorobenzyl acetate” has a molecular formula of C9H9ClO2 and an average mass of 184.620 Da2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate” are not readily available. However, the related compound “4-Chlorobenzyl acetate” has a molecular formula of C9H9ClO2 and an average mass of 184.620 Da2.Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
One study explored the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, highlighting the antimicrobial potential of these compounds. The process involves esterification, yielding intermediates that after further chemical modifications result in compounds with moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Organic Intermediates in Wastewater Treatment
Research on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identified organic intermediates including compounds structurally related to 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate. This study is significant for understanding the chemical pathways in wastewater treatment and the environmental fate of chlorophenyl derivatives (Sun & Pignatello, 1993).
Synthesis and Biological Activities
Another study detailed the synthesis of Clopidogrel Sulfate from (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, through a series of reactions including esterification, condensation, and cyclization. This process illustrates the compound's relevance in synthesizing medically important molecules (Hu Jia-peng, 2012).
Chemistry of Furanones and Pyridazinones
The reactions of 2-ylidenefuran-3(2H)-ones with carboxylic acid hydrazides, yielding compounds with potential biological activity, were studied. This research demonstrates the versatility of chlorophenyl derivatives in synthesizing heterocyclic compounds with potential pharmacological applications (Koz’minykh, Goncharov, & Koz’minykh, 2007).
Corrosion Inhibition Studies
A theoretical study on quinoxalines, including derivatives structurally similar to 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate, as corrosion inhibitors of copper in nitric acid media. This highlights the compound's relevance in materials science and engineering (Zarrouk et al., 2014).
Safety And Hazards
There is no specific safety and hazard information available for “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate”.
Orientations Futures
Given the limited information available, future research could focus on the synthesis, characterization, and study of the biological activities of “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate”. This could provide valuable insights into its potential applications in various fields.
Propriétés
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c18-14-7-5-12(6-8-14)9-17(22)23-11-16(21)20-10-13-3-1-2-4-15(13)19/h1-8H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUEMGERGWDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B2954522.png)
![6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one](/img/structure/B2954523.png)

![5-chloro-2-(methylsulfanyl)-N-{2-[(thiophen-2-yl)formamido]ethyl}pyrimidine-4-carboxamide](/img/structure/B2954526.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954529.png)

![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)

![(4Ar,7aS)-4-(2-ethenylsulfonylethyl)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine](/img/structure/B2954537.png)



![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)